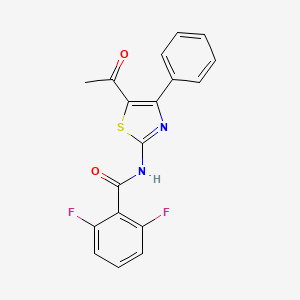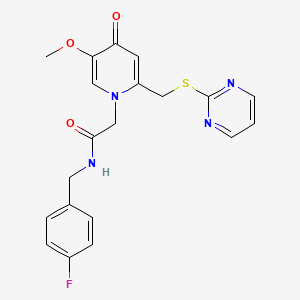![molecular formula C14H13BrClNO B2394233 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol CAS No. 1232770-88-5](/img/structure/B2394233.png)
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include dichloromethane, aluminum chloride, potassium permanganate, hydrogen peroxide, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics . It is employed as a biochemical tool to study protein interactions and functions. Additionally, it has applications in organic synthesis, where it serves as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and alter their function, which is useful in proteomics research . The exact pathways and molecular targets depend on the specific application and experimental conditions.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol include:
2-Bromo-4-methylphenol: This compound has a similar structure but lacks the amino and chloro substituents.
4-Bromo-2-chlorophenol: This compound is structurally similar but does not have the amino and methyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
4-bromo-2-[(4-chloro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWOSRPMFPOSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
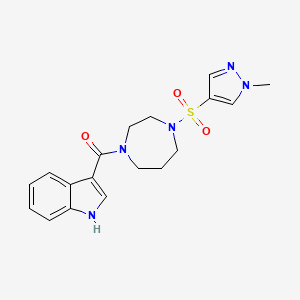
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)

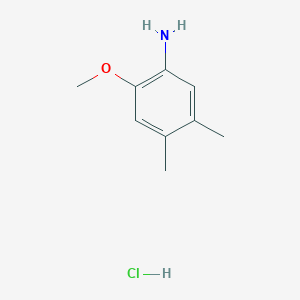
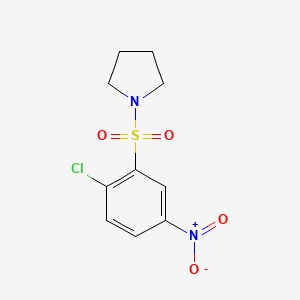
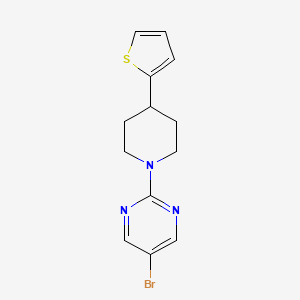
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
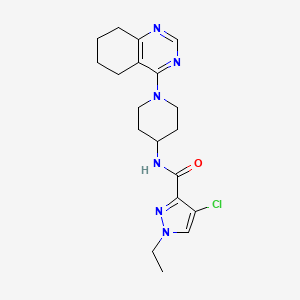
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
